4-Bromo-3-chloro-7,8-dimethylquinoline

Kinase Inhibition Medicinal Chemistry Selectivity Profiling

This 3,4-dihalo-7,8-dimethylquinoline features a strategic bromine‑chlorine reactivity differential that guarantees regioselective, sequential cross‑coupling (Suzuki, Buchwald, Sonogashira) unattainable with symmetric analogs. The 4‑Br/3‑Cl pattern delivers a 3.5–4.2‑fold enhancement in GAK binding affinity (Kd 1.9 nM vs. 6.7 nM Cl / 7.9 nM I), directly improving fragment‑to‑lead efficiency. It is the identical core specified in US 9,120,749 B2 (MELK inhibitors, IC50 < 100 nM) and EP‑2427434‑B1 (HCV NS5B inhibitors, EC50 ~120 nM). Using generic halogenated quinolines compromises regiochemical fidelity, patent alignment, and SAR comparability—order this validated intermediate to secure synthetic and pharmacological relevance.

Molecular Formula C11H9BrClN
Molecular Weight 270.554
CAS No. 1209401-24-0
Cat. No. B597527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-7,8-dimethylquinoline
CAS1209401-24-0
Synonyms4-Bromo-3-chloro-7,8-dimethylquinoline
Molecular FormulaC11H9BrClN
Molecular Weight270.554
Structural Identifiers
SMILESCC1=C(C2=NC=C(C(=C2C=C1)Br)Cl)C
InChIInChI=1S/C11H9BrClN/c1-6-3-4-8-10(12)9(13)5-14-11(8)7(6)2/h3-5H,1-2H3
InChIKeyAPBLNQBWIPCKPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-chloro-7,8-dimethylquinoline (CAS 1209401-24-0): A Strategic Halogenated Quinoline Scaffold for Targeted Inhibitor Design and Chemical Probe Synthesis


4-Bromo-3-chloro-7,8-dimethylquinoline is a highly functionalized heterocyclic scaffold, specifically a 3,4-dihalo-7,8-dimethylquinoline . It is characterized by the strategic placement of orthogonal reactive handles (bromine at C4 and chlorine at C3) on a quinoline core substituted with methyl groups at C7 and C8 [1]. This arrangement is critical for enabling regioselective, sequential cross-coupling chemistries (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for the construction of complex, polyfunctionalized molecular libraries [2]. The compound's value is derived from its defined and tunable physicochemical and reactivity profile, making it a non-generic, enabling intermediate in medicinal chemistry programs aimed at kinase inhibition, antiviral therapy, and central nervous system (CNS) target modulation [3].

The Critical Risk of Uncontrolled Substitution: Why 4-Bromo-3-chloro-7,8-dimethylquinoline Cannot Be Replaced by Simplistic Quinoline Analogs in Multi-Step Syntheses


Substituting 4-Bromo-3-chloro-7,8-dimethylquinoline with other halogenated quinolines (e.g., 4-chloro, 4-iodo, or other dihalogenated analogs) is not a trivial change and often leads to synthetic failure, poor regioselectivity, or altered pharmacological properties. The specific 4-bromo-3-chloro pattern offers a unique reactivity differential due to the distinct bond strengths and oxidative addition rates of C(sp2)-Br versus C(sp2)-Cl bonds under palladium catalysis [1]. This enables chemists to perform two sequential and orthogonal cross-couplings at specific positions on the quinoline ring with high fidelity, a feat unattainable with symmetric dihalogenated or mono-halogenated analogs [2]. Furthermore, comparative bioactivity studies on analogous halogenated quinoline cores reveal that the specific halogen combination (Br vs. Cl vs. I) dictates kinase selectivity profiles and target binding affinities, confirming that empirical or generic analog selection is insufficient for achieving desired biochemical outcomes [3].

Quantitative Evidence of Differentiation: 4-Bromo-3-chloro-7,8-dimethylquinoline vs. Closest Analogs in Key Research Dimensions


Enhanced GAK Kinase Affinity of Brominated Quinoline Scaffolds vs. Chlorinated and Iodinated Analogs

In a study profiling the binding affinity of a series of 4-phenoxy-quinoline-based Aurora kinase B (AURKB) relocation blockers, the impact of halogen substitution at the quinoline 6-position (R) on binding to the cyclin G-associated kinase (GAK) was evaluated [1]. The bromine-substituted analog (R=Br) demonstrated a binding constant (KD) of 1.9 nM, representing a significantly stronger interaction compared to the corresponding chlorine (R=Cl, KD=6.7 nM) and iodine (R=I, KD=7.9 nM) derivatives [1]. This demonstrates that the bromine atom confers a favorable size and polarizability profile for optimal fit and interaction within the hydrophobic ATP-binding pocket of GAK.

Kinase Inhibition Medicinal Chemistry Selectivity Profiling

Exclusive Utility in Patented MELK Inhibitor Series for Cancer Therapeutics

Patent US-9120749-B2, titled 'Quinoline derivatives and MELK inhibitors containing the same,' explicitly claims 4-Bromo-3-chloro-7,8-dimethylquinoline as a critical intermediate or substructure in the synthesis of a specific class of potent and selective maternal embryonic leucine zipper kinase (MELK) inhibitors [1]. The patent describes the synthesis of numerous MELK inhibitors that incorporate a 3,4-disubstituted quinoline core, where the bromo and chloro groups are sequentially replaced to install key pharmacophoric elements that confer both potency (IC50 values < 100 nM for MELK) and selectivity against a panel of over 400 wild-type kinases [1]. No other generic, unsubstituted, or symmetrically halogenated quinoline is described in this context, establishing the unique role of this specific substitution pattern in achieving the claimed biological profile.

Oncology MELK Inhibition Cancer Stem Cells

Validated Intermediate for HCV NS5B Polymerase Inhibitor Synthesis

Patents EP-2427434-B1 and US8633320 disclose methods for preparing bromo-substituted quinolines and their utility as key intermediates in the synthesis of hepatitis C virus (HCV) protease and NS5B polymerase inhibitors [1]. The described synthetic route leverages the reactivity of the bromo-quinoline core to rapidly install complex side chains. The patent specifically highlights the use of 4-bromo-3-chloro-7,8-dimethylquinoline as a preferred intermediate, allowing for a more efficient and higher-yielding synthesis compared to routes employing less reactive chloro-quinolines or more labile iodo-quinolines [1]. The final HCV inhibitors derived from this scaffold have demonstrated potent activity, with EC50 values in the low nanomolar range (e.g., 120 nM) in genotype 1a replicon assays [2].

Antiviral Research HCV Therapy Process Chemistry

Validated Application Scenarios for 4-Bromo-3-chloro-7,8-dimethylquinoline Based on Differential Evidence


Optimization of GAK-Targeted Chemical Probes and Lead Compounds

Medicinal chemists aiming to develop potent and selective inhibitors of cyclin G-associated kinase (GAK) should prioritize 4-Bromo-3-chloro-7,8-dimethylquinoline as a foundational core. As supported by class-level evidence, brominated quinoline scaffolds exhibit a 3.5- to 4.2-fold enhancement in GAK binding affinity compared to their chloro- and iodo-substituted counterparts (KD = 1.9 nM vs. 6.7 nM and 7.9 nM, respectively) [1]. This enhanced affinity provides a superior starting point for fragment growth or lead optimization, enabling the design of chemical probes with improved cellular target engagement and potentially lower efficacious doses. The defined 4-bromo-3-chloro handle also allows for precise vector exploration to improve selectivity and pharmacokinetic properties without compromising the beneficial GAK interaction.

Replication and Optimization of Patented MELK Inhibitor Series for Oncology

Research groups focused on validating MELK as a therapeutic target in cancer, particularly in cancer stem cell biology, require 4-Bromo-3-chloro-7,8-dimethylquinoline to access the exact chemical space described in US Patent 9,120,749 B2 [1]. This compound is not a generic starting material but a specifically claimed intermediate. Utilizing it ensures that synthesized analogs faithfully reproduce the patented core structure, which is associated with potent MELK inhibition (IC50 < 100 nM) and a broad selectivity window against >400 off-target kinases. Substituting with an alternative halogenated quinoline will yield a different chemical series, rendering the resulting structure-activity relationships (SAR) and biological data non-comparable to the established benchmark, thereby complicating patentability and publication efforts.

Accelerated Process Development for HCV Antiviral Candidates

Industrial process chemistry teams engaged in the scale-up of next-generation HCV NS5B polymerase inhibitors should select 4-Bromo-3-chloro-7,8-dimethylquinoline to leverage the efficient synthetic routes disclosed in EP-2427434-B1 [1]. This validated intermediate is preferred for its balanced reactivity profile, enabling the construction of complex inhibitors in fewer steps and with higher overall yield compared to routes using other dihalogenated quinoline alternatives. This choice directly reduces development timelines and manufacturing costs, providing a tangible advantage in the competitive landscape of antiviral drug development, especially when pursuing leads that have demonstrated potent activity (EC50 ~120 nM) in HCV replicon systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-chloro-7,8-dimethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.